2-[(2-Cyanophenyl)sulfanyl]acetic acid is a chemical compound with the molecular formula and a molecular weight of 193.22 g/mol. It is characterized by the presence of a cyanophenyl group and a sulfanyl acetic acid moiety, which imparts unique chemical properties suitable for various applications in organic synthesis and medicinal chemistry. The compound is primarily used as a pharmaceutical intermediate and a starting material for synthesizing various bioactive molecules .
The compound is cataloged in databases such as PubChem and BenchChem, where it is documented with its unique identifiers, including the InChI key and the canonical SMILES representation C1=CC=C(C(=C1)C#N)SCC(=O)O .
2-[(2-Cyanophenyl)sulfanyl]acetic acid belongs to the class of organic compounds known as thiols, specifically those containing sulfanyl groups. Its classification as a carboxylic acid further highlights its functional versatility in chemical reactions.
The synthesis of 2-[(2-Cyanophenyl)sulfanyl]acetic acid typically involves the nucleophilic substitution reaction between 2-cyanobenzyl chloride and thioglycolic acid. This reaction is usually conducted under basic conditions, employing sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid produced during the process .
The molecular structure of 2-[(2-Cyanophenyl)sulfanyl]acetic acid features:
2-[(2-Cyanophenyl)sulfanyl]acetic acid can undergo several chemical transformations, including:
The mechanism of action for 2-[(2-Cyanophenyl)sulfanyl]acetic acid varies depending on its application:
The compound exhibits typical reactivity associated with carboxylic acids and thiols, including:
CAS No.: 24622-61-5
CAS No.:
CAS No.:
CAS No.: 63719-82-4
CAS No.: